Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(methoxycarbonyl)benzamido)-4-methylthiophene-3-carboxylate
Description
This compound features a central thiophene ring substituted at positions 2, 3, 4, and 5 (Figure 1). Key structural elements include:
- Position 3: An ethyl carboxylate ester, enhancing lipophilicity and metabolic stability.
- Position 4: A methyl group, sterically influencing molecular conformation.
Synthetic routes for analogous thiophene derivatives often involve Gewald reactions or carbodiimide-mediated coupling of benzamido groups to thiophene precursors, as seen in related compounds .
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxycarbonylbenzoyl)amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO7S/c1-4-31-25(29)21-14(2)20(12-15-5-10-18-19(11-15)33-13-32-18)34-23(21)26-22(27)16-6-8-17(9-7-16)24(28)30-3/h5-11H,4,12-13H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHUHWIYEGVDPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(methoxycarbonyl)benzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for its potential in drug design due to its ability to interact with biological targets.
- Thiophene ring : Contributes to the compound's electronic properties and potential interactions with proteins.
- Methoxycarbonyl and amido groups : These functional groups may enhance solubility and bioactivity.
Synthesis Methods
The synthesis typically involves multi-step organic reactions, including:
- Formation of the benzo[d][1,3]dioxole moiety through cyclization reactions.
- Construction of the thiophene core via reactions involving dicarbonyl compounds and sulfur.
- Introduction of the methoxycarbonyl and amido groups , which can be achieved through acylation reactions.
The biological activity of this compound is attributed to several mechanisms:
- Interaction with Enzymes : The benzo[d][1,3]dioxole moiety can modulate enzyme activity, potentially inhibiting or activating specific pathways.
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, such as HepG2 and MCF-7 . The mechanism often involves apoptosis induction and cell cycle arrest.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance:
- Compounds derived from benzo[d][1,3]dioxole demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating higher efficacy against cancer cells .
- Mechanistic studies revealed that these compounds can induce apoptosis via mitochondrial pathways and inhibit key signaling pathways like EGFR .
Antiviral Properties
There is emerging evidence suggesting antiviral activity against HIV-1:
- Compounds structurally related to this compound have shown promising results as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with IC50 values in the low micromolar range .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Cytotoxicity Studies : A study demonstrated that derivatives of benzo[d][1,3]dioxole exhibited IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines, outperforming standard drugs like doxorubicin .
- Mechanistic Insights : Investigations into the apoptotic pathways indicated that these compounds influence Bax/Bcl-2 ratios, promoting apoptosis in cancer cells .
Scientific Research Applications
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(methoxycarbonyl)benzamido)-4-methylthiophene-3-carboxylate exhibits significant biological activities that make it a candidate for further research in pharmacology:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity through mechanisms involving apoptosis and cell cycle arrest in cancer cell lines. The structural features contribute to its interaction with specific molecular targets, potentially modulating enzyme activity related to tumor growth.
- Antiviral Activity : Research indicates that derivatives of this compound may show antiviral properties against various viruses, including Hepatitis C Virus. This suggests a broader application in virology and infectious disease research.
- Antimicrobial and Anti-inflammatory Effects : The compound's structural characteristics suggest potential antimicrobial and anti-inflammatory properties, warranting further investigation into its efficacy against bacterial infections and inflammatory conditions.
Case Study 1: Anticancer Research
A study investigated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Antiviral Activity
In vitro studies demonstrated that derivatives of this compound exhibited notable activity against Hepatitis C Virus, with mechanisms involving inhibition of viral replication and interference with viral entry into host cells. The findings support further exploration into its use as a therapeutic agent in viral infections.
Comparison with Similar Compounds
Substituent Analysis
The table below compares substituents, molecular weights, and key functional groups:
Research Findings and Limitations
- Activity Gaps: While the diethylamino analog exhibits improved solubility, its in vivo half-life is shorter than the target compound due to rapid N-dealkylation.
- Structural-Activity Relationship (SAR) : Replacement of the ethyl ester with a carboxamide (e.g., ) reduces cytotoxicity in hepatocyte assays but diminishes blood-brain barrier penetration .
- Unresolved Questions : The role of the 4-methyl group in the target compound’s conformational stability remains understudied compared to dimethyl analogs .
Q & A
Basic Research Question
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of substituents (e.g., methyl group at C4, benzo[d][1,3]dioxole integration) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects impurities from incomplete coupling steps .
- FT-IR : Identifies carbonyl stretches (ester, amide) and aromatic C-H bending .
Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
How do structural modifications influence biological activity in this compound class?
Advanced Research Question
- Functional Group Impact :
- The benzo[d][1,3]dioxole group enhances lipophilicity, potentially improving blood-brain barrier penetration in CNS-targeted studies .
- The methoxycarbonyl benzamido group may engage in hydrogen bonding with enzyme active sites (e.g., kinase targets) .
- SAR Approach : Synthesize analogs with halogen substitutions or ester-to-amide conversions, then assay against cancer cell lines (e.g., MTT assays) to correlate structure with IC50 values .
How can crystallographic data resolve ambiguities in the compound’s 3D structure?
Advanced Research Question
- SHELX Refinement : Use single-crystal X-ray diffraction to determine bond lengths/angles and confirm regiochemistry. SHELXL refines disordered solvent molecules in the lattice, critical for accurate structural reporting .
- Twinning Analysis : For twinned crystals, employ SHELXD to deconvolute overlapping reflections and improve data quality .
How can researchers address low yields or by-products in the final coupling step?
Advanced Research Question
- By-Product Analysis : Use HPLC-MS to identify common impurities, such as unreacted intermediates or hydrolyzed esters .
- Optimization Strategies :
- Replace DMF with less polar solvents (e.g., dichloromethane) to reduce ester hydrolysis .
- Use coupling agents like HATU for sterically hindered amide formations .
What methods are effective for real-time monitoring of synthetic reactions?
Basic Research Question
- TLC with Fluorescent Indicators : Track reaction progress using ethyl acetate/hexane mobile phases; UV visualization identifies starting material depletion .
- In Situ FT-IR : Monitor carbonyl group transformations (e.g., esterification) without quenching the reaction .
How can potential biological targets for this compound be identified?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to predict interactions with kinases or GPCRs, focusing on the benzamido and thiophene motifs .
- Pull-Down Assays : Functionalize the compound with biotin tags for affinity chromatography, followed by LC-MS/MS to identify bound proteins in cell lysates .
What strategies mitigate regioselectivity challenges during functionalization?
Advanced Research Question
- Directed Ortho-Metalation : Use directing groups (e.g., amides) to control substitution patterns on the thiophene ring .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict electron density maps to guide electrophilic substitution sites .
How does solubility impact formulation for in vivo studies?
Basic Research Question
- Solubility Screening : Test in DMSO, PEG-400, or cyclodextrin solutions. The ester groups may require co-solvents for aqueous stability .
- Prodrug Design : Convert the ethyl ester to a more hydrolytically stable prodrug (e.g., tert-butyl ester) for improved bioavailability .
How should researchers resolve contradictions in reported biological activity data?
Advanced Research Question
- Meta-Analysis : Compare assay conditions (e.g., cell line specificity, serum concentration) across studies. For example, discrepancies in IC50 values may arise from varying ATP concentrations in kinase assays .
- Control Experiments : Replicate studies with standardized protocols (e.g., identical cell passage numbers) and include positive controls (e.g., staurosporine for kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
